molecular formula C7H11BrF2 B6185086 3-bromo-1,1-difluorocycloheptane CAS No. 2680532-81-2

3-bromo-1,1-difluorocycloheptane

Cat. No.: B6185086
CAS No.: 2680532-81-2
M. Wt: 213.1
InChI Key:
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Description

3-bromo-1,1-difluorocycloheptane is an organic compound characterized by a seven-membered cycloalkane ring with bromine and two fluorine atoms attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1,1-difluorocycloheptane typically involves the halogenation of cycloheptane derivatives. One common method is the bromination of 1,1-difluorocycloheptane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts and specific reaction parameters are employed to maximize the efficiency and yield of the desired product. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1,1-difluorocycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form difluorocycloheptene derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Elimination: Strong bases such as sodium hydride or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 1,1-difluorocycloheptanol or 1,1-difluorocycloheptylamine.

    Elimination: Formation of 1,1-difluorocycloheptene.

    Oxidation: Formation of 1,1-difluorocycloheptanone.

    Reduction: Formation of 1,1-difluorocycloheptane.

Scientific Research Applications

3-bromo-1,1-difluorocycloheptane is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the study of reaction mechanisms.

    Biology: In the development of fluorinated analogs of biologically active molecules.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-1,1-difluorocycloheptane involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. The presence of fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable intermediate in drug discovery and material science.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1,1,1-trifluoropropane
  • 1,1-difluorocyclopropane
  • 1,1-difluorocyclopentane

Uniqueness

3-bromo-1,1-difluorocycloheptane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to smaller ring analogs. The combination of bromine and fluorine atoms provides a unique reactivity profile, making it a versatile compound in various synthetic and industrial applications.

Properties

CAS No.

2680532-81-2

Molecular Formula

C7H11BrF2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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